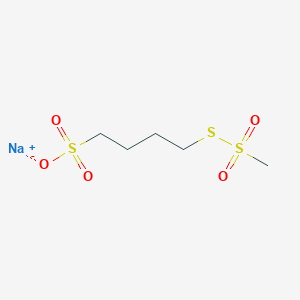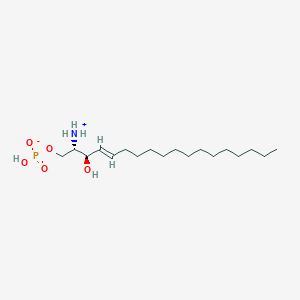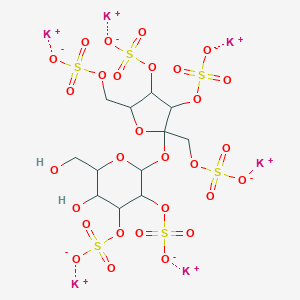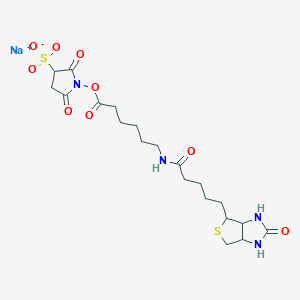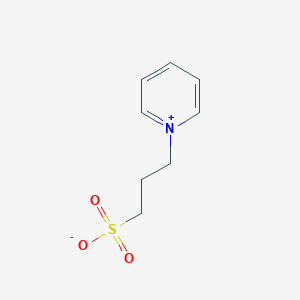
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate
Overview
Description
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is a versatile chemical compound with distinctive properties. This organic sulfonate derivative possesses a pyridinium cation functional group attached to a propanesulfonate anion. It is known for its high water solubility, stability under physiological conditions, and unique fluorescent characteristics .
Mechanism of Action
Target of Action
The primary target of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate, also known as 3-(1-Pyridinio)-1-propanesulfonate, is DNA and other biomolecules . This compound has the ability to form stable complexes with these biomolecules, which makes it a potential candidate for drug delivery and genetic research .
Mode of Action
This compound interacts with its targets (DNA and other biomolecules) by forming stable complexes . This interaction is crucial for its potential applications in drug delivery and genetic research .
Biochemical Pathways
Given its ability to form stable complexes with dna and other biomolecules, it can be inferred that it may influence the pathways involving these biomolecules .
Pharmacokinetics
Its ability to form stable complexes with dna and other biomolecules suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its ability to form stable complexes with DNA and other biomolecules . This interaction could potentially be used for drug delivery and genetic research .
Action Environment
The action of this compound is influenced by its environment. It maintains a stable pH in aqueous solutions and has low UV absorption, making it suitable for use in the UV spectrum . These properties suggest that it is stable under various environmental conditions, which could influence its action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate has the ability to form stable complexes with DNA and other biomolecules . This property has led to its investigation for potential use in drug delivery and genetic research . It maintains a stable pH in aqueous solutions and has low UV absorption, making it suitable for use in the UV spectrum .
Cellular Effects
Due to its ability to form stable complexes with DNA and other biomolecules, it has been investigated for its potential in drug delivery and genetic research .
Molecular Mechanism
Its ability to form stable complexes with DNA and other biomolecules suggests that it may interact with these molecules in a way that influences their function .
Temporal Effects in Laboratory Settings
Preparation Methods
The synthesis of 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate typically involves the reaction of pyridine with 1,3-propanesultone. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: Pyridine and 1,3-propanesultone.
Reaction Conditions: The reaction is usually conducted in an organic solvent at elevated temperatures.
Purification: The product is purified through recrystallization or other suitable methods to achieve high purity.
Chemical Reactions Analysis
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using suitable reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Complex Formation: It forms stable complexes with DNA and other biomolecules, making it useful in biochemical research.
Scientific Research Applications
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
3-(Pyridin-1-ium-1-yl)propane-1-sulfonate is unique due to its combination of a pyridinium cation and a propanesulfonate anion. Similar compounds include:
1-(3-Sulfopropyl)pyridinium hydroxide: Similar structure but different functional properties.
NDSB-201: Another name for this compound, highlighting its use as a non-detergent sulfobetaine.
This compound’s unique properties, such as its high water solubility and stability, make it particularly valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-pyridin-1-ium-1-ylpropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEBJQTUIJTGAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3044592 | |
| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, White hygroscopic crystals; [Sigma-Aldrich MSDS] | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-(3-Sulphonatopropyl)pyridinium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19703 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
15471-17-7 | |
| Record name | 3-(1-Pyridinio)-1-propanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15471-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyridiniumpropane-3-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015471177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-(3-sulfopropyl)-, inner salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Pyridinium-1-yl)propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3044592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-sulphonatopropyl)pyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.886 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PYRIDINIUMPROPANE-3-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QN4I6AI9EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





